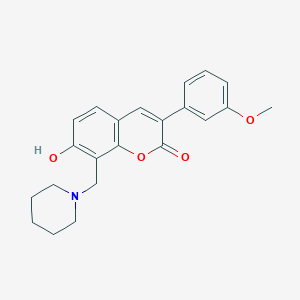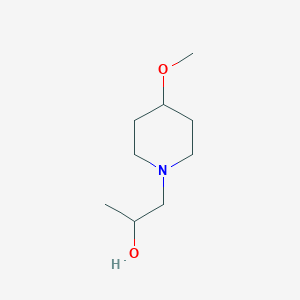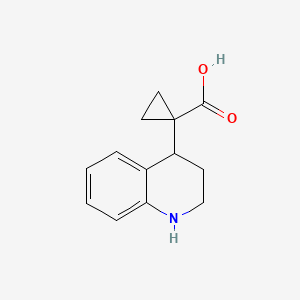
2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is not fully understood. However, studies have shown that this compound has the potential to inhibit certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition can lead to the suppression of disease symptoms and the prevention of disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide has biochemical and physiological effects on various biological systems. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide in lab experiments include its high purity and high yield, its potential as a lead compound for drug discovery, and its ability to induce apoptosis and inhibit the growth of cancer cells. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the compound's mechanism of action to fully understand its potential therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Méthodes De Synthèse
The synthesis of 2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide involves several steps. The first step is the preparation of 4-phenyltetrahydro-2H-pyran-4-carbaldehyde, which is then reacted with thioanisole to form the corresponding thioacetal. This thioacetal is then reacted with 4-fluoroaniline to form the desired product, 2-((4-fluorophenyl)thio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of the product.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWSABGBANAWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)




![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)

![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)
![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

